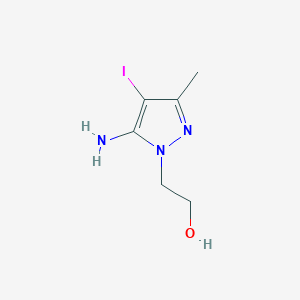

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol

Description

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (CAS: 1171468-67-9) is a pyrazole-derived compound characterized by an ethanol moiety linked to a substituted pyrazole ring. The pyrazole core is functionalized with amino (–NH₂), iodo (–I), and methyl (–CH₃) groups at positions 5, 4, and 3, respectively. Its molecular formula is C₆H₁₀IN₃O, with a molecular weight of 267.08 g/mol (calculated). This compound is part of a broader class of pyrazole derivatives investigated for applications in medicinal chemistry, particularly as intermediates for bioactive molecules .

Propriétés

IUPAC Name |

2-(5-amino-4-iodo-3-methylpyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10IN3O/c1-4-5(7)6(8)10(9-4)2-3-11/h11H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMPDJBNAWCOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1I)N)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 3-methyl-1H-pyrazole, followed by the introduction of the amino group and the ethan-1-ol moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the removal of the iodine atom or the reduction of the amino group.

Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium azide or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups in place of the iodine atom.

Applications De Recherche Scientifique

2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The presence of the amino group and iodine atom allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Pyrazole derivatives share structural similarities but exhibit distinct properties due to variations in substituents. Below is a comparative analysis of 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol with analogous compounds:

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol (Target) | C₆H₁₀IN₃O | –NH₂ (C5), –I (C4), –CH₃ (C3) | 267.08 | High lipophilicity due to iodine; potential halogen bonding. |

| 2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol | C₆H₁₀N₄O₃ | –NH₂ (C5), –NO₂ (C4), –CH₃ (C3) | 186.17 | Nitro group enhances electrophilicity; lower stability compared to iodo analog. |

| 2-((4-amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol | C₈H₁₅N₃O₂ | –O– linkage, –CH₂CH₃ (C3), –CH₃ (N1) | 185.22 | Ether linkage increases flexibility; ethyl group alters steric hindrance. |

| 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol | C₆H₁₀N₂O | –CH₃ (N1), no amino/iodo substituents | 126.16 | Simplest analog; lacks functional diversity but offers baseline reactivity. |

Reactivity and Pharmacological Potential

- Halogen Effects : The iodine atom in the target compound enhances lipophilicity (logP ~2.1 predicted), improving membrane permeability. This contrasts with the nitro derivative (logP ~0.8), which is more polar and less bioavailable .

- Amino Group Role: The –NH₂ group in the target compound facilitates hydrogen bonding, critical for target binding in kinase inhibitors or antimicrobial agents. This is absent in simpler analogs like 2-(1-methyl-1H-pyrazol-3-yl)ethan-1-ol .

- Stability : Iodo-substituted pyrazoles are generally more stable under physiological conditions than nitro derivatives, which may undergo reduction to amines or form reactive metabolites .

Activité Biologique

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol, a compound with the molecular formula C6H10IN3O and a molecular weight of 253.04 g/mol, has garnered attention for its potential biological activities. This article explores its antibacterial, antifungal, and anticancer properties, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group and an iodine atom, which may contribute to its biological activity. The structural formula is as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol. In a comparative study of monomeric alkaloids, several derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Pyrazole Derivatives

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol | TBD | S. aureus, E. coli |

| Monomeric Alkaloid A | 0.0039 | S. aureus |

| Monomeric Alkaloid B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity. Research indicates that certain pyrazole derivatives exhibit effectiveness against fungal strains such as Candida albicans and Aspergillus species. For example, studies have reported MIC values for related compounds that are competitive with established antifungal agents .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied, particularly their role as inhibitors in various cancer pathways. The compound has been shown to inhibit tumor cell proliferation in vitro, suggesting potential as a therapeutic agent in cancer treatment .

Case Study: Antitumor Activity

A study involving pyrazole derivatives revealed that compounds with similar structures to 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol exhibited significant cytotoxic effects against different cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol may be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.

- Disruption of Membrane Integrity: Its structure allows it to penetrate microbial membranes, disrupting their integrity.

- Modulation of Signaling Pathways: In cancer cells, it may interfere with signaling pathways that regulate cell survival and proliferation.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(5-amino-4-iodo-3-methyl-1H-pyrazol-1-yl)ethan-1-ol to ensure high yield and purity?

Methodological Answer:

- Step 1: Start with a pyrazole precursor (e.g., 5-amino-3-methyl-1H-pyrazole) and introduce iodine via electrophilic substitution. Use N-iodosuccinimide (NIS) in anhydrous dichloromethane at 0–25°C for regioselective iodination .

- Step 2: Functionalize the pyrazole with ethanolamine using a nucleophilic substitution reaction. Optimize pH (7.5–8.5) to avoid side reactions and maintain temperature at 60–80°C for 4–6 hours .

- Step 3: Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

Q. Table 1: Reaction Optimization Parameters

Q. How can the molecular structure of this compound be accurately determined?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethanol/water). Use SHELXL for refinement and ORTEP-3 for graphical representation .

- Spectroscopic Techniques:

- 1H/13C NMR: Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals. For example, the OH proton (δ 4.8–5.2) may show exchange broadening, requiring dry solvents .

- IR Spectroscopy: Confirm the hydroxyl group (~3400 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Expected Signal | Anomaly Resolution | Reference |

|---|---|---|---|

| 1H NMR | δ 1.2 (CH3), δ 4.8–5.2 (OH) | 2D NMR for splitting | |

| IR | ~3400 cm⁻¹ (OH stretch) | Dry sample to reduce broadening |

Advanced Research Questions

Q. How can regioselective iodination at the 4-position of the pyrazole ring be achieved?

Methodological Answer:

- Directing Groups: Introduce electron-donating groups (e.g., -NH2 at the 5-position) to direct iodine to the 4-position via resonance effects .

- Catalytic Systems: Use Pd/C or CuI in DMF at 80°C to enhance selectivity. Monitor reaction progress with TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .

- Validate Regiochemistry: Compare experimental SCXRD bond lengths (C-I: ~2.09 Å) with computational models (DFT) .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Step 1: Confirm sample purity via HPLC (C18 column, acetonitrile/water, UV detection at 254 nm) .

- Step 2: Perform variable-temperature NMR to identify dynamic effects (e.g., hindered rotation of the hydroxyl group) .

- Step 3: Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities.

Q. What computational methods are suitable for predicting the compound’s bioactivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Parameterize the iodine atom for accurate van der Waals radii .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How to design experiments evaluating the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC .

- Photostability: Expose to UV light (λ = 254 nm) and analyze by TLC for by-products .

Q. How to address discrepancies in bioactivity data across studies?

Methodological Answer:

Q. What strategies enhance the compound’s solubility for in vitro assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Pro-drug Approach: Synthesize ester derivatives (e.g., acetate) hydrolyzable in physiological media .

Q. Table 3: Stability Study Design

| Condition | Test Parameter | Analytical Method | Reference |

|---|---|---|---|

| pH 7.4, 37°C | Hydrolysis rate | HPLC | |

| UV exposure | Photodegradation | TLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.